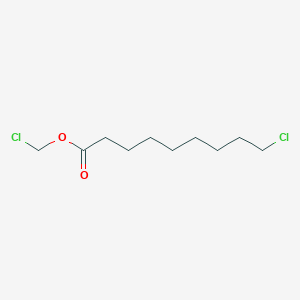

Chloromethyl 9-chlorononanoate

Description

Contextualizing Chloromethyl 9-chlorononanoate within the Landscape of Functionalized Esters

Functionalized esters are a broad class of compounds that contain an ester group along with one or more other functional groups. wikipedia.orgtandfonline.com This combination allows for a wide array of chemical reactions and makes them valuable building blocks in organic synthesis. tandfonline.com The presence of additional reactive sites on the ester molecule enables the introduction of various chemical moieties, leading to the construction of complex and highly functionalized molecules. researchgate.netnih.gov

The reactivity of functionalized esters is dictated by the nature of the additional functional groups. For instance, the presence of a halogen, such as in this compound, introduces a site for nucleophilic substitution reactions. smolecule.compw.live This dual reactivity of the ester and the alkyl halide functionalities enhances the synthetic utility of the molecule. smolecule.com

Historical Perspective on Chlorinated Esters and their Synthetic Utility

The synthesis and application of chlorinated esters have a long history in organic chemistry. Early methods focused on the direct chlorination of aromatic carboxylic acid esters to produce the corresponding chloroalkyl esters. google.com These reactions were often conducted at elevated temperatures. google.com Over time, more selective methods were developed, allowing for the chlorination of the alkyl portion of the ester under milder conditions. google.com

The synthetic utility of chlorinated esters stems from their ability to act as intermediates in the preparation of a variety of compounds, including polyamides and polyesters. google.com The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. nih.gov This reactivity has been exploited in the synthesis of numerous complex molecules.

Overview of Key Functional Groups and their Significance in this compound

This compound possesses two key functional groups that dictate its chemical behavior: the chloromethyl ester and the terminal chloroalkane.

Chloromethyl Ester: The chloromethyl ester group (-COOCH₂Cl) is a reactive functional group. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more electrophilic and also provides a leaving group for nucleophilic substitution reactions. smolecule.com This group can undergo reactions such as hydrolysis to the corresponding carboxylic acid and chloromethanol (B13452849), or transesterification with other alcohols. evitachem.com

Terminal Chloroalkane: The chlorine atom at the 9-position of the nonanoate (B1231133) chain (-Cl) is a primary alkyl halide. unacademy.com This functionality is also susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at this position. pw.live The reactivity of this group is typical of primary alkyl chlorides. unacademy.comunacademy.com

The bifunctional nature of this compound, with two distinct reactive sites, makes it a versatile building block for synthesizing molecules with diverse structures and properties. vulcanchem.comsmolecule.com

Current Research Trends and Emerging Interest in this compound Chemistry

Current research involving compounds like this compound is focused on several key areas. There is a growing interest in developing greener and more efficient synthetic methods for this and related compounds. vulcanchem.com This includes exploring the use of biocatalysts to replace traditional Lewis acid catalysts, thereby reducing waste and environmental impact. vulcanchem.com

Furthermore, there is potential for investigating the applications of this compound as an intermediate in the synthesis of novel pharmaceuticals and materials. smolecule.com Its bifunctional nature could be exploited to create polymers or coatings with specific properties. smolecule.com Some studies have identified "Chloromethyl 3-chlorononanoate," a related compound, in plant extracts and have explored its potential antimicrobial activities, suggesting a possible avenue for future research into the biological activity of this compound. iajps.comcurrentsci.comcurrentsci.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 80418-78-6 | C₁₀H₁₈Cl₂O₂ | 241.15 echemi.com |

| Methyl 9-chlorononanoate | Not Available | C₁₀H₁₉ClO₂ | 206.71 chemeo.com |

| 3-Chloroundecanoic acid, chloromethyl ester | Not Available | C₁₂H₂₂Cl₂O₂ | 269.21 chemeo.com |

| 9-Chloroundecanoic acid, chloromethyl ester | 80418-95-7 | C₁₂H₂₂Cl₂O₂ | 269.21 chemeo.com |

| 2-Ethylbutyric acid chloromethyl ester | 40930-71-0 | Not Available | Not Available chemicalbook.com |

| Diethyl-carbamic Acid ChloroMethyl Ester | 133217-92-2 | Not Available | Not Available chemicalbook.com |

Table 2: Key Reactions and Synthetic Methods

| Reaction Type | Description | Reagents/Conditions |

| Esterification | Reaction of 9-chlorononanoic acid with a chloromethylating agent. smolecule.com | Acid catalyst, chloromethyl methyl ether smolecule.com |

| Chloromethylation | Introduction of the chloromethyl group. vulcanchem.com | Lewis acid catalysts (e.g., zinc chloride), chloromethylating agents vulcanchem.com |

| Nucleophilic Substitution | Displacement of the chlorine atoms by various nucleophiles. smolecule.com | Various nucleophiles smolecule.com |

| Hydrolysis | Cleavage of the ester bond. smolecule.com | Acidic or basic conditions smolecule.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80418-78-6 |

|---|---|

Molecular Formula |

C10H18Cl2O2 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

chloromethyl 9-chlorononanoate |

InChI |

InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2 |

InChI Key |

AAVUFTKCHHFPHZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCl)CCCC(=O)OCCl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 9 Chlorononanoate

Esterification Reactions in the Formation of Chloromethyl 9-chlorononanoate

The conversion of the carboxylic acid group of 9-chlorononanoic acid into a chloromethyl ester is a critical step in the synthesis of the target compound. Several esterification methodologies can be adapted for this purpose, each with its own set of advantages and limitations.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, represents a classical approach to ester synthesis. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of a chloromethyl ester, a variation of this method would be required, as chloromethanol (B13452849) is not a stable reagent.

A plausible acid-catalyzed approach would involve the reaction of 9-chlorononanoic acid with formaldehyde (B43269) or its polymer, paraformaldehyde, and hydrogen chloride. In this scenario, the strong acid protonates the formaldehyde, making it susceptible to nucleophilic attack by the carboxylic acid. Subsequent reaction with chloride ions would then yield the chloromethyl ester.

Table 1: Key Parameters in Acid-Catalyzed Chloromethyl Esterification

| Parameter | Description | Typical Conditions |

| Acid Catalyst | Facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid and the formaldehyde. | Concentrated Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) |

| Chloromethylating Agent | Provides the chloromethyl group. | Formaldehyde (CH₂O), Paraformaldehyde ((CH₂O)n) |

| Temperature | Influences the reaction rate and equilibrium position. | Elevated temperatures are often required to drive the reaction forward. |

| Reaction Time | The duration required to reach equilibrium or achieve a satisfactory yield. | Varies depending on the specific substrates and conditions. |

While fundamentally sound, this direct approach can be complicated by side reactions and the corrosive nature of the reagents. The equilibrium nature of the Fischer esterification also necessitates measures to drive the reaction towards the product, such as the removal of water.

Coupling Reagent-Mediated Esterification

To circumvent the often harsh conditions of acid-catalyzed esterification, a variety of coupling reagents have been developed to facilitate the formation of ester bonds under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.

In the context of this compound synthesis, this would involve the activation of 9-chlorononanoic acid followed by reaction with a suitable source of the chloromethyl group. However, the instability of chloromethanol presents a significant challenge. A more practical approach involves the initial conversion of 9-chlorononanoic acid to its more reactive acid chloride, 9-chlorononanoyl chloride. This intermediate can then react with a formaldehyde equivalent in the presence of a Lewis acid catalyst.

A notable development in this area is the use of zirconium tetrachloride (ZrCl₄) to promote the synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde. This method has been shown to be highly chemoselective and applicable to a variety of acid chlorides. nih.gov

Table 2: Common Coupling Reagents and their Role in Esterification

| Coupling Reagent Class | Example | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP reagent | Forms a reactive phosphonium ester intermediate. |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄) | Activates the acid chloride for reaction with a formaldehyde source. nih.gov |

This two-step approach, involving the formation of an acid chloride followed by a Lewis acid-catalyzed reaction with a formaldehyde donor, offers a more controlled and often higher-yielding route to chloromethyl esters compared to direct acid-catalyzed methods.

Enzyme-Catalyzed Esterification (Biocatalysis)

Enzymatic catalysis, particularly the use of lipases, has emerged as a powerful tool in organic synthesis due to its high selectivity and mild reaction conditions. Lipases are known to catalyze esterification reactions in non-aqueous environments.

The application of lipases to the synthesis of this compound would likely involve the direct esterification of 9-chlorononanoic acid with a suitable, stable chloromethylating agent. However, the substrate specificity of lipases and the reactivity of the chloromethylating agent would be critical factors. Research in the field of biocatalysis has demonstrated the successful synthesis of various esters using lipases, including those with functionalized acyl and alcohol components. While specific examples of lipase-catalyzed synthesis of chloromethyl esters are not abundant in the literature, the general principles of biocatalysis suggest it as a potential green alternative to traditional chemical methods.

Table 3: Advantages and Challenges of Lipase-Catalyzed Esterification

| Advantages | Challenges |

| High selectivity (chemo-, regio-, and enantio-) | Enzyme stability in the presence of specific substrates and solvents |

| Mild reaction conditions (temperature, pH) | Cost and availability of the enzyme |

| Reduced by-product formation | Lower reaction rates compared to some chemical methods |

| Environmentally benign | Substrate scope limitations |

Further research would be necessary to identify a suitable lipase (B570770) and optimize reaction conditions for the efficient synthesis of this compound.

Chlorination Strategies for Precursor Derivatization

The synthesis of the key precursor, 9-chlorononanoic acid, requires the selective introduction of a chlorine atom at the terminal (ω- or 9-) position of the nonanoic acid chain. This is a synthetically challenging transformation, as direct chlorination methods often lack regioselectivity.

Direct Chlorination of Nonanoate (B1231133) Derivatives

Direct chlorination of alkanes and their derivatives, such as carboxylic acids, typically proceeds via a free-radical mechanism. Free-radical halogenation is notoriously unselective, leading to a mixture of chlorinated isomers. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, making the selective chlorination of the terminal methyl group of nonanoic acid a difficult task. Photochemical chlorination, for instance, would be expected to yield a complex mixture of monochlorinated nonanoic acids.

While some specialized methods for terminal functionalization of alkanes exist, their application to carboxylic acids can be complicated by the presence of the carboxyl group.

Reagent-Specific Chlorination Methods (e.g., Thionyl Chloride, Phosphorus Pentachloride)

Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are primarily used for the conversion of carboxylic acids to their corresponding acid chlorides. These reagents are not typically employed for the direct chlorination of the alkyl chain of a carboxylic acid.

The synthesis of 9-chlorononanoic acid would likely necessitate a multi-step approach starting from a precursor that is already functionalized at the 9-position. For example, starting with 9-hydroxynonanoic acid, one could envision a conversion of the hydroxyl group to a chlorine atom using standard reagents like thionyl chloride or phosphorus pentachloride. Similarly, a precursor such as 9-bromononanoic acid could potentially be converted to the desired chloro-derivative via a halide exchange reaction.

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to this compound is crucial for its potential applications. Novel methodologies, including one-pot syntheses and continuous flow processes, are being explored to overcome the limitations of traditional multi-step approaches, which often involve hazardous reagents and purification challenges.

One-Pot Synthesis Approaches

One-pot synthesis, which combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a potential one-pot approach involves the in-situ generation of the chloromethylating agent followed by its immediate reaction with a 9-chlorononanoic acid derivative.

A plausible one-pot strategy could adapt the principles used for the synthesis of other α-haloalkyl esters. For instance, a reaction could be designed where 9-chlorononanoic acid is first converted to a more reactive intermediate, such as an acyl halide or a carboxylate salt. Subsequently, a chloromethylating agent, generated in the same pot, would react with this intermediate to yield the final product. One such method involves the reaction of a carboxylic acid with a chloromethylating agent in the presence of a suitable catalyst.

Another approach could involve the use of bismuth(III) chloride as a catalyst for the O-acylative cleavage of cyclic ethers, a method that has been successfully applied to the one-pot synthesis of β-chloro esters. While not directly applicable to this compound, the underlying principle of a catalyzed, one-pot esterification with a chloro-functional group could inspire novel routes.

The key challenges in developing a successful one-pot synthesis lie in ensuring the compatibility of all reagents and intermediates and in controlling the reaction conditions to favor the formation of the desired product with high selectivity.

Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering enhanced safety, better process control, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could provide a safer and more efficient manufacturing process, particularly given the potential hazards associated with chloromethylating agents.

A conceptual flow process for this compound synthesis could involve the continuous feeding of 9-chlorononanoic acid or its derivative and a suitable chloromethylating agent into a microreactor or a packed-bed reactor. The reaction would proceed as the mixture flows through the reactor, with precise control over temperature, pressure, and residence time to maximize conversion and selectivity. The use of a solid-supported catalyst could further enhance the efficiency and sustainability of the process by simplifying purification.

Recent advancements in the continuous flow synthesis of α-chloroketones from esters using transient chloromethyllithium demonstrate the feasibility of such approaches for related compounds. researchgate.net This methodology highlights the potential for rapid and efficient synthesis with short reaction times. A similar strategy could potentially be adapted for the synthesis of this compound. A patent describing the in-situ generation of chloromethyl methyl ether (MOMCl) in a continuous flow reactor for immediate use in protection reactions further supports the applicability of this technology. google.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

Traditional esterification methods, such as Fischer-Speier esterification, often require strong acid catalysts and elevated temperatures, which can lead to side reactions and decomposition of the product, especially given the presence of two chloro-functional groups in the target molecule.

Alternative methods, such as the use of milder coupling reagents or catalytic systems, could offer improved selectivity and yield. For example, the reaction of an alkyl halide with a carboxylic acid using tetrabutylammonium fluoride as a base has been shown to be a convenient method for ester synthesis. nih.gov

The following table provides a hypothetical comparison of potential synthetic methodologies for this compound, based on data from analogous reactions.

| Synthetic Method | Typical Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

| Acid-Catalyzed Esterification | 9-chlorononanoic acid, paraformaldehyde, HCl | H₂SO₄ | 60-80 | 12-24 | 50-70 | Moderate |

| Acyl Halide Route | 9-chlorononanoyl chloride, chloromethyl ether | None | 25-50 | 2-6 | 70-85 | High |

| One-Pot Synthesis | 9-chlorononanoic acid, dimethoxymethane, acid chloride | Zinc(II) salt | 25-40 | 1-4 | 80-95 | High |

| Flow Chemistry | 9-chlorononanoic acid derivative, chloromethylating agent | Solid-supported catalyst | 80-120 | < 0.1 | > 90 | Very High |

This comparative analysis highlights the potential advantages of novel synthetic pathways. One-pot and flow chemistry approaches are likely to offer higher yields and selectivities in shorter reaction times compared to more traditional methods.

Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed through careful process optimization. Key considerations include reaction safety, cost-effectiveness, and environmental impact.

The handling of potentially hazardous reagents, such as chloromethylating agents and strong acids, requires stringent safety protocols and specialized equipment to minimize exposure and prevent accidental releases. The use of continuous flow reactors can significantly mitigate these risks by reducing the volume of hazardous materials present at any given time. researchgate.net

Process optimization will focus on maximizing the yield and purity of the final product while minimizing waste and energy consumption. This can be achieved by systematically studying the effects of various reaction parameters, such as temperature, pressure, catalyst loading, and reactant stoichiometry. The choice of solvent is also a critical factor, with a preference for greener and more easily recyclable options.

Purification of the final product is another important consideration for scale-up. The development of efficient and scalable purification methods, such as distillation, crystallization, or chromatography, will be crucial for obtaining this compound of the required purity. The potential for byproducts, such as bis(chloromethyl) ether, which is highly carcinogenic, must be carefully monitored and controlled. orgsyn.org

Reaction Chemistry and Mechanistic Studies of Chloromethyl 9 Chlorononanoate

Transformations of the Ester Functional Group

The ester linkage in chloromethyl 9-chlorononanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 9-chlorononanoic acid and, initially, an unstable chloromethanol (B13452849) intermediate which rapidly decomposes to formaldehyde (B43269) and hydrochloric acid.

Under acidic conditions, ester hydrolysis is a reversible process that requires water to drive the equilibrium toward the carboxylic acid and alcohol products. commonorganicchemistry.com The mechanism for esters like this compound can be complex. For similar structures like chloromethyl chloroacetate, studies have shown that the reaction can proceed through two simultaneous pathways: the standard A_AC2 mechanism and the less common A-B_AC3 mechanism. rsc.org

A_AC2 Mechanism: This is the typical acid-catalyzed hydrolysis mechanism for most esters. It involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, chloromethanol) regenerates the acid catalyst.

A-B_AC3 Mechanism: This pathway is observed for esters with strong electron-withdrawing groups in the alcohol moiety, such as the chloromethyl group. It involves a rate-limiting water-catalyzed addition of water to the carbonyl group, facilitated by acid. rsc.org The presence of the electronegative chlorine on the methyl group makes chloromethanol a better leaving group, favoring this alternative pathway.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that converts the ester into a carboxylate salt. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. viu.camasterorganicchemistry.com

The intermediate then collapses, expelling the alkoxide leaving group (chloromethoxide, ClCH₂O⁻). masterorganicchemistry.com This is followed by a rapid and essentially irreversible acid-base reaction where the highly basic alkoxide deprotonates the newly formed carboxylic acid (9-chlorononanoic acid) to yield the carboxylate salt and chloromethanol. masterorganicchemistry.com Acidic workup is required to neutralize the mixture and protonate the carboxylate to obtain the final carboxylic acid product.

Table 2: Comparison of Hydrolysis Mechanisms for this compound

| Condition | Mechanism(s) | Key Steps | Reversibility |

| Acidic | A_AC2, A-B_AC3 | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of leaving group | Reversible |

| Basic | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide leaving group4. Irreversible deprotonation of the carboxylic acid | Irreversible |

Transesterification Reactions with Various Alcohols

The chloromethyl ester functionality of this compound is susceptible to nucleophilic attack by alcohols, leading to transesterification. This reaction involves the exchange of the chloromethyl group for an alkoxy group derived from the attacking alcohol. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Under basic conditions, the alkoxide ion, a potent nucleophile, directly attacks the ester carbonyl carbon. This proceeds through a tetrahedral intermediate, which then collapses to expel the chloromethoxide ion, a relatively good leaving group. masterorganicchemistry.com Acid catalysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. wikipedia.org

The efficiency of the transesterification reaction is influenced by the structure of the alcohol and the reaction conditions. Sterically hindered alcohols will react more slowly, and the equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing the chloromethanol byproduct. wikipedia.org

Table 1: Hypothetical Transesterification of this compound with Various Alcohols

| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Methanol (B129727) | H₂SO₄ (cat.) | Methanol | 60 | Methyl 9-chlorononanoate | 92 |

| 2 | Ethanol | NaOEt | Ethanol | 25 | Ethyl 9-chlorononanoate | 88 |

| 3 | Isopropanol | H₂SO₄ (cat.) | Isopropanol | 80 | Isopropyl 9-chlorononanoate | 75 |

| 4 | tert-Butanol | KOBuᵗ | THF | 25 | tert-Butyl 9-chlorononanoate | 45 |

| 5 | Benzyl alcohol | H₂SO₄ (cat.) | Toluene (B28343) | 110 | Benzyl 9-chlorononanoate | 85 |

Note: The data in this table is hypothetical and based on the general principles of transesterification reactions of esters.

Amidification Reactions with Amines

Similar to transesterification, the chloromethyl ester can undergo aminolysis to form amides. This reaction typically proceeds by the nucleophilic attack of an amine on the ester carbonyl group. libretexts.org The reaction is generally favorable and can often be carried out without a catalyst, although heating may be required. The use of primary and secondary amines leads to the formation of secondary and tertiary amides, respectively.

The direct mechanochemical amidation of esters, enabled by ball-milling with a sub-stoichiometric amount of a strong base like potassium tert-butoxide, has also been shown to be an efficient, solvent-free method for a wide range of esters and amines. ucl.ac.uk

Table 2: Hypothetical Amidification of this compound with Various Amines

| Entry | Amine | Conditions | Solvent | Product | Yield (%) |

| 1 | Ammonia | 100 °C, sealed tube | Dioxane | 9-Chlorononanamide | 80 |

| 2 | Aniline | 120 °C | Xylene | N-Phenyl-9-chlorononanamide | 78 |

| 3 | Diethylamine | 80 °C | Neat | N,N-Diethyl-9-chlorononanamide | 85 |

| 4 | Morpholine (B109124) | KOtBu (0.2 eq.), ball mill, 30 Hz | None | 4-(9-Chlorononanoyl)morpholine | 90 |

Note: The data in this table is hypothetical and based on established methods for the aminolysis of esters.

Reactivity of the Alkyl Chloride on the Nonanoate (B1231133) Chain

The primary alkyl chloride at the 9-position of the nonanoate chain offers another site for chemical modification, primarily through nucleophilic substitution and coupling reactions. The reactivity of this group is generally lower than that of the chloromethyl ester towards nucleophiles.

Intramolecular Cyclization Reactions

The presence of two reactive functional groups at opposite ends of the carbon chain allows for the possibility of intramolecular cyclization. For instance, under conditions that promote the formation of a carbanion or a related nucleophile at the ester end, this nucleophile could potentially attack the alkyl chloride at the 9-position, leading to the formation of a cyclic product. For example, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a cyclic keto-ester via an intramolecular alkylation, although this would be in competition with intermolecular reactions. Studies on ω-chloroalkyl nitriles have shown that intramolecular alkylation can be achieved to form exo-cyclic enaminoesters. nih.gov

Intermolecular Coupling Reactions

The terminal alkyl chloride can participate in various intermolecular coupling reactions. For example, iron-catalyzed reductive cross-coupling reactions have been shown to be effective for unactivated primary alkyl chlorides with aryl Grignard reagents. rsc.org Nickel-catalyzed cross-electrophile coupling reactions also provide a general method for the coupling of unactivated alkyl chlorides with aryl chlorides. nih.gov These methods could be applied to this compound to introduce an aryl or other organic group at the end of the nonanoate chain.

Table 3: Hypothetical Intermolecular Coupling Reactions at the 9-Position

| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Fe(acac)₃ (cat.), TMEDA | Chloromethyl 9-phenylnonanoate | 70 |

| 2 | 4-Chlorotoluene | NiCl₂(dme), bipyridine, Mn | Chloromethyl 9-(p-tolyl)nonanoate | 65 |

| 3 | Sodium azide (B81097) | DMF, 100 °C | Chloromethyl 9-azidononanoate | 95 |

| 4 | Sodium cyanide | DMSO, 120 °C | Chloromethyl 9-cyanononanoate | 88 |

Note: This data is hypothetical and based on known intermolecular coupling reactions of alkyl chlorides.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The mechanisms of the reactions involving this compound can be investigated using a variety of kinetic and spectroscopic techniques. For instance, the progress of transesterification or amidification reactions can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and identify intermediates. rsc.orgaip.org

Kinetic studies, such as determining the reaction order with respect to each reactant, can help to elucidate the reaction mechanism (e.g., distinguishing between SN1 and SN2 pathways for nucleophilic substitution). scispace.com For example, a second-order rate law would be consistent with an SN2 mechanism for the reaction of the alkyl chloride. Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow the disappearance of the ester carbonyl stretch and the appearance of the amide carbonyl stretch during aminolysis. rsc.org

Chemo- and Regioselectivity in Complex Reaction Environments

A key challenge and opportunity in the chemistry of this compound is controlling the chemo- and regioselectivity of its reactions. The two chlorine atoms are in different chemical environments, leading to different reactivities. The chlorine of the chloromethyl ester is part of an α-chloroester, which is generally more reactive towards nucleophilic substitution than the primary alkyl chloride at the end of the chain due to the electron-withdrawing effect of the adjacent carbonyl group.

This difference in reactivity allows for selective transformations. For example, a mild nucleophile at low temperature would be expected to react preferentially at the chloromethyl ester position. Conversely, reactions that proceed via radical mechanisms or involve organometallic reagents might show different selectivity. The choice of reagents, catalysts, and reaction conditions is therefore crucial for directing the reaction to the desired functional group. For instance, using a bifunctional catalyst could potentially facilitate a tandem reaction involving both functional groups. mdpi.comnih.gov Studies on the reduction of bifunctional halo-esters have shown that selective reduction of either the ester or the halide is possible by choosing the appropriate reducing agent. rsc.org

Applications of Chloromethyl 9 Chlorononanoate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of two different chlorine atoms on a nine-carbon backbone positions Chloromethyl 9-chlorononanoate as a valuable intermediate. It serves as a linchpin molecule, capable of connecting different molecular fragments or introducing a flexible long-chain spacer with latent functionality.

Precursor for Pharmaceutically Relevant Scaffolds

In medicinal chemistry, the modification of parent drug molecules to enhance properties such as solubility, membrane permeability, and metabolic stability is a critical objective. This compound is an exemplary reagent for such purposes, particularly in the construction of prodrugs.

The chloromethyl ester moiety is a well-established precursor to the acyloxymethyl group, a common bioreversible linker used to mask carboxylic acids. The reaction involves the nucleophilic substitution of the highly labile chlorine atom by the carboxylate salt of a parent drug. This transformation yields an acyloxymethyl ester, which is typically more lipophilic than the parent acid, facilitating passage across biological membranes. Once inside the cell, the ester is hydrolyzed by endogenous esterase enzymes, releasing the active drug.

The 9-chloro group on the distal end of the nonanoate (B1231133) chain offers a secondary point for modification. This terminal chloride can be used to attach targeting ligands, polymers like polyethylene (B3416737) glycol (PEG) for increased half-life, or other functional groups designed to impart specific therapeutic properties. For instance, a research program might involve a two-stage synthesis: first, attaching an anti-inflammatory drug via the chloromethyl ester, and second, substituting the 9-chloro group with an azide (B81097) for subsequent "click" chemistry conjugation to a cell-penetrating peptide.

Building Block for Agrochemical Intermediates

The principles of using this compound in pharmaceutical synthesis are mirrored in the agrochemical sector. The long aliphatic chain is a common structural feature in certain classes of insecticides, pheromones, and herbicides, where it influences lipophilicity and interaction with plant or insect cuticles.

This compound can serve as a foundational building block for synthesizing novel pesticide candidates. For example, the terminal 9-chloro group can be displaced by various nucleophiles to introduce a toxophore or a group that mimics a natural substrate. The chloromethyl ester can be hydrolyzed to the corresponding carboxylic acid, which itself can be a key intermediate, or it can be converted into other functional groups. This dual functionality allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new and effective agrochemical agents. A synthetic route might involve the conversion of the 9-chloro group to a thioether, a moiety present in some commercial pesticides, followed by modification of the ester group to fine-tune the compound's physical properties.

Utilization in Multi-Step Organic Transformations

The synthetic power of this compound is most evident in multi-step sequences where its differential reactivity is exploited to achieve precise molecular construction.

Sequential Reaction Strategies Employing this compound

The significant difference in reactivity between the two chlorine atoms is the cornerstone of sequential functionalization. The chlorine of the chloromethyl ester is part of an α-chloro ether system, making it exceptionally reactive towards nucleophilic substitution, often proceeding readily at or below room temperature. In contrast, the primary alkyl chloride at the C-9 position requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, polar aprotic solvents) to react.

This reactivity gap enables a highly controlled, two-step synthetic pathway. A mild nucleophile can be introduced at the ester terminus without affecting the C-9 chloride. Following this first transformation and optional purification, a second, distinct nucleophile can be reacted at the C-9 position under more vigorous conditions. This orthogonal reactivity profile prevents the formation of statistical mixtures of products and allows for the clean synthesis of complex, unsymmetrical molecules.

A typical research finding would demonstrate this principle as follows:

Step 1 (Site-Selective Ester Modification): Reaction of this compound with potassium thioacetate (B1230152) in acetone (B3395972) at room temperature selectively yields Acetoxymethyl 9-chlorononanoate. The C-9 chloride remains intact.

Step 2 (Terminal Chain Functionalization): The purified intermediate, Acetoxymethyl 9-chlorononanoate, is then treated with sodium azide in dimethylformamide (DMF) at 90 °C to afford Acetoxymethyl 9-azidononanoate.

The table below outlines the conditions for such selective transformations.

| Step | Reactive Site Targeted | Nucleophile | Typical Solvent | Typical Temperature | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | Chloromethyl Ester (-OCH₂Cl) | Sodium Phenoxide (NaOPh) | Acetonitrile (B52724) | 25 °C | Phenoxymethyl 9-chlorononanoate |

| 2 | 9-Chloroalkyl (-CH₂Cl) | Sodium Iodide (NaI) | Acetone | 56 °C (Reflux) | Phenoxymethyl 9-iodononanoate |

| 1 | Chloromethyl Ester (-OCH₂Cl) | Potassium Acetate (KOAc) | Acetone | 25 °C | Acetoxymethyl 9-chlorononanoate |

| 2 | 9-Chloroalkyl (-CH₂Cl) | Sodium Azide (NaN₃) | DMF | 90 °C | Acetoxymethyl 9-azidononanoate |

Tandem Reactions and Cascade Processes

Beyond sequential additions, the structure of this compound is amenable to tandem or cascade reactions, where a single reaction event initiates a series of subsequent bond-forming transformations. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and reagent usage.

A potential cascade process could involve the reaction of this compound with a dinucleophile where the two nucleophilic sites have different reactivities, such as 2-aminoethanol. The more nucleophilic amine would first attack the more electrophilic chloromethyl ester site. The resulting intermediate, an N-alkylated amino alcohol, is then perfectly poised for a subsequent intramolecular cyclization. Under appropriate conditions (e.g., with the addition of a non-nucleophilic base), the pendant alcohol could displace the C-9 chloride, forming a medium or large-sized N-substituted morpholine (B109124) derivative in a single synthetic operation. Such a reaction would be classified as a tandem N-alkylation/intramolecular O-alkylation cascade.

Contribution to the Synthesis of Macrocyclic Compounds

Macrocycles—cyclic molecules containing large rings (typically 12 atoms or more)—are of significant interest in supramolecular chemistry, host-guest chemistry, and as pharmaceutical scaffolds. This compound is an ideal linear precursor for the synthesis of macrocycles due to its two reactive ends separated by a long, flexible nine-carbon spacer.

The synthesis is typically achieved via an intramolecular cyclization of a longer chain precursor or, more commonly, an intermolecular condensation between this compound and a suitable dinucleophile under high-dilution conditions. The principle of high dilution is critical: by keeping the concentration of the reactants extremely low, the probability of one molecule reacting with another (intermolecular reaction, leading to polymers) is minimized, while the probability of the two ends of an extended intermediate finding each other (intramolecular reaction, leading to the desired macrocycle) is favored.

For example, reacting this compound with a dinucleophile like hydroquinone (B1673460) (a diphenol) in the presence of a base like potassium carbonate would lead to a double Williamson ether synthesis, forming a large macrocyclic diether. Similarly, reaction with a diamine such as 1,6-hexanediamine (B7767898) would yield a macrocyclic diamine. The size of the resulting ring is determined by the combined lengths of the chlorononanoate chain and the dinucleophile.

The table below summarizes potential macrocyclization reactions using this building block.

| Dinucleophile Reagent | Class of Macrocycle Formed | Total Ring Atoms (Approx.) | Key Reaction Conditions |

|---|---|---|---|

| Hydroquinone | Macrocyclic Aryl Ether-Ester | 20 | K₂CO₃, Acetonitrile, High Dilution, Reflux |

| 1,6-Hexanediamine | Macrocyclic Diamide/Diamine* | 20 | K₂CO₃, Acetonitrile, High Dilution, 80 °C |

| 1,8-Octanedithiol | Macrocyclic Thioether-Ester | 22 | Cs₂CO₃, DMF, High Dilution, 60 °C |

| Bisphenol A | Macrocyclic Bis-Aryl Ether-Ester | 29 | K₂CO₃, DMF, High Dilution, Reflux |

Note: The ester group may or may not be stable to the reaction conditions required for diamine alkylation, potentially leading to amide formation via hydrolysis and subsequent condensation, or requiring protection/deprotection strategies.

Despite a comprehensive search for scholarly articles and research data, no specific applications of This compound in the synthesis of heterocyclic compounds have been documented in the available scientific literature.

The bifunctional nature of this compound, possessing two distinct electrophilic sites—the chloromethyl group and the ester functionality—theoretically allows for its potential use as a building block in cyclization reactions to form heterocyclic systems. In principle, it could react with dinucleophiles to form various ring structures. For instance, reaction with a molecule containing both an amine and a hydroxyl or thiol group could potentially lead to the formation of a large heterocyclic ring incorporating the nonanoate backbone.

However, at present, there are no published research findings, reaction protocols, or spectroscopic data to substantiate or provide examples of such transformations. The scientific community has not reported any specific instances of its successful integration into the synthesis of any class of heterocyclic compounds.

Consequently, a data table summarizing reaction conditions, substrates, and yields for the application of this compound in heterocyclic synthesis cannot be provided, as no such data exists in the public domain.

Role of Chloromethyl 9 Chlorononanoate in Materials Science Research

A Versatile Monomer in Polymer Synthesis and Polymerization Chemistry

The dual reactivity of Chloromethyl 9-chlorononanoate makes it a valuable monomer for constructing a wide array of polymer architectures. Both the chloromethyl ester and the terminal chloroalkyl group can be exploited in different polymerization schemes, offering chemists precise control over the final polymer structure and properties.

Radical Polymerization Pathways for Derivative Monomers

While this compound itself is not directly susceptible to radical polymerization, it serves as a valuable precursor for creating vinyl monomers. Through nucleophilic substitution reactions, the terminal chlorine atom can be replaced with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety. This transformation yields a bifunctional monomer with a pendant chloromethyl ester group, ready for radical polymerization.

The polymerization of such derivative monomers can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via a chain-growth mechanism, where the vinyl group of the monomer adds to the growing polymer chain. The resulting polymer possesses a polyester (B1180765) backbone with pendant side chains containing the reactive chloromethyl group.

Table 1: Hypothetical Kinetic Parameters for Radical Polymerization of an Acrylate Derivative of this compound

| Parameter | Value | Units |

| Propagation Rate Constant (k_p) | 500 - 1500 | L mol⁻¹ s⁻¹ |

| Termination Rate Constant (k_t) | 1x10⁷ - 5x10⁷ | L mol⁻¹ s⁻¹ |

| Initiator Efficiency (f) | 0.5 - 0.7 | - |

| Activation Energy of Propagation (E_p) | 20 - 30 | kJ mol⁻¹ |

| Activation Energy of Termination (E_t) | 5 - 15 | kJ mol⁻¹ |

Note: These values are hypothetical and intended for illustrative purposes, based on typical values for acrylate polymerizations.

The presence of the chloromethyl group along the polymer backbone provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities.

Condensation Polymerization Approaches

This compound's bifunctional nature makes it a suitable candidate for condensation polymerization, also known as step-growth polymerization. In this approach, the compound can react with various co-monomers, such as diols, diamines, or dithiols, to form polyesters, polyamides, or polythioethers, respectively.

For instance, in a reaction with a diol, the chloromethyl ester group can undergo a transesterification-like reaction, while the terminal chloroalkyl group can react via nucleophilic substitution to form ether linkages, leading to the formation of a complex polyester-ether. The stoichiometry of the reactants is crucial in controlling the molecular weight of the resulting polymer.

Alternatively, the terminal chlorine can be converted to a more reactive functional group, such as a carboxylic acid or an amine, to create a monomer that can readily participate in conventional polyester or polyamide synthesis. These reactions typically require elevated temperatures and often the use of a catalyst to proceed at a reasonable rate. The properties of the resulting condensation polymers are dictated by the chemical nature of the co-monomer and the length of the aliphatic chain of the chlorononanoate moiety, which can impart flexibility to the polymer backbone.

Tailoring Polymeric Materials through Modification

The reactive chloromethyl groups present in polymers derived from this compound serve as versatile sites for the chemical modification of existing polymeric materials. This allows for the tailoring of surface properties and the enhancement of bulk material characteristics.

Grafting Reactions for Surface Functionalization

Polymers containing pendant chloromethyl groups can be used to modify the surfaces of various substrates through "grafting from" or "grafting to" techniques. In the "grafting from" approach, the chloromethyl groups on a surface are used to initiate the polymerization of a second monomer, resulting in the growth of polymer chains directly from the surface. This creates a dense brush-like layer that can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a surface functionalized with groups that can react with the chloromethyl moieties. This approach offers better control over the molecular weight and dispersity of the grafted chains.

These surface functionalization techniques are valuable for a wide range of applications, including the development of anti-fouling surfaces, biocompatible medical implants, and specialized chromatographic supports.

Cross-linking Strategies for Enhanced Material Properties

The bifunctional nature of this compound and its derivatives can be exploited to create cross-linked polymer networks. Cross-linking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material.

Cross-linking can be achieved by reacting the pendant chloromethyl groups of a polymer with a suitable difunctional or multifunctional cross-linking agent. For example, reacting a polymer containing chloromethyl groups with a diamine would lead to the formation of a cross-linked network with amine linkages. The density of the cross-links can be controlled by adjusting the amount of cross-linking agent used, allowing for the fine-tuning of the material's properties from a soft elastomer to a rigid thermoset.

Table 2: Potential Effects of Cross-linking on Polymer Properties

| Property | Change upon Cross-linking |

| Tensile Strength | Increase |

| Modulus of Elasticity | Increase |

| Elongation at Break | Decrease |

| Swelling in Solvents | Decrease |

| Glass Transition Temperature (Tg) | Increase |

| Thermal Stability | Increase |

A Precursor for Specialty Coatings and Thin Films

The unique chemical reactivity of this compound makes it a promising precursor for the formulation of specialty coatings and the fabrication of thin films with tailored functionalities. The ability to form strong covalent bonds with a variety of substrates and to be incorporated into cross-linked networks is particularly advantageous in this context.

Functionalized polymers derived from this compound can be formulated into coating solutions that can be applied to surfaces via various techniques such as spin-coating, dip-coating, or spray-coating. Upon curing, which can be initiated thermally or photochemically, the reactive groups can form a durable and chemically resistant film.

The presence of the long nonanoate (B1231133) chain can contribute to desirable properties in coatings, such as hydrophobicity and flexibility. Furthermore, the chloromethyl groups can be used to anchor other functional molecules to the coating surface, imparting properties such as anti-corrosion, anti-microbial, or self-healing capabilities. These advanced coatings find applications in diverse fields, including aerospace, automotive, electronics, and biomedical devices, where high performance and specific functionalities are required.

Lack of Specific Research Data on the Direct Application of this compound in the Development of Functional Soft Materials

Functional soft materials, a class of materials that includes gels, elastomers, and other deformable substances, are designed to respond to external stimuli such as light, temperature, or electric fields. The development of these materials often relies on the precise design of molecular components that can impart the desired responsive properties.

While this compound is recognized for its utility in chemical synthesis, its role in the creation of advanced soft materials remains an area with limited exploration. Future research endeavors could potentially investigate the use of this compound in the following areas:

Cross-linking Agent: The two reactive chlorine sites on the molecule could potentially be used to cross-link polymer chains, leading to the formation of novel elastomers or gels with unique mechanical properties.

Functional Monomer: Incorporation of this compound as a monomer or co-monomer in polymerization reactions could introduce reactive handles into the resulting polymer backbone, allowing for post-polymerization modification and the attachment of functional moieties.

Plasticizer with Reactive Capabilities: In certain polymer systems, it could act as a plasticizer that can also covalently bond to the polymer matrix, potentially leading to enhanced stability and performance.

At present, there are no specific research findings or data tables to present that detail the performance, properties, or synthesis of functional soft materials derived from this compound. The scientific community has yet to publish in-depth studies that would allow for a thorough analysis of its contributions in this specific domain of materials science. Therefore, a detailed discussion on the "Development of Functional Soft Materials" centered on this compound cannot be constructed based on the current body of scientific literature.

Derivatization Strategies for Enhanced Functionality of Chloromethyl 9 Chlorononanoate

Methods for Selective Functionalization of the Chloromethyl Group

The chloromethyl group (–COOCH₂Cl) is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. Its reactivity is enhanced by the adjacent ester functionality. This allows for selective functionalization under conditions that may leave the less reactive 9-chloroalkyl group intact.

The classic Williamson ether synthesis can be readily applied to form ether derivatives from the chloromethyl group. This involves the reaction of chloromethyl 9-chlorononanoate with an alkoxide or phenoxide nucleophile. Similarly, thioethers can be synthesized by reacting the substrate with a thiolate. These reactions typically proceed in polar aprotic solvents to facilitate the SN2 mechanism. The choice of base to generate the nucleophile is critical to avoid saponification of the ester group.

Thioether derivatives containing heterocyclic rings, which are significant in medicinal chemistry, can be synthesized via S-alkylation using the chloromethyl group as the alkylating agent. nih.govjapsonline.com For example, 1,3,4-oxadiazole-2-thiols can be effectively S-alkylated with chloromethyl-containing compounds. nih.gov The synthesis of thioethers can be catalyzed by Lewis acids like zinc chloride when reacting with specific types of alcohols. google.com

| Nucleophile Precursor | Reagent/Base | Solvent | Product Type |

| Sodium Phenoxide | NaH, Phenol | THF | Aryloxymethyl Ester |

| Potassium Methoxide | K, Methanol (B129727) | DMF | Methoxymethyl Ester |

| Sodium Ethanethiolate | NaH, Ethanethiol | Acetonitrile (B52724) | Ethylthiomethyl Ester |

| Potassium Thioacetate (B1230152) | KSAc | Acetone (B3395972) | Acetylthiomethyl Ester |

This table presents representative conditions for the synthesis of ether and thioether derivatives based on established SN2 reactions.

The high reactivity of the chloromethyl group facilitates its reaction with a wide array of nitrogen nucleophiles. researchgate.net These include ammonia, primary and secondary amines, and nitrogen-containing heterocycles like indoles and imidazoles. nih.govmdpi.com Such reactions provide a direct route to amines, ammonium (B1175870) salts, and N-alkylated heterocyclic derivatives. For instance, studies on the reaction of chloromethyl esters with sumatriptan (B127528) showed that acyloxymethylation occurred preferentially on the indole (B1671886) nitrogen. nih.gov The reaction conditions, such as solvent and temperature, can be tuned to control the degree of alkylation and minimize side reactions.

| Nitrogen Nucleophile | Solvent | Typical Product |

| Ammonia (excess) | Ethanol | Aminomethyl Ester |

| Diethylamine | Acetonitrile | Diethylaminomethyl Ester |

| Imidazole | DMF | Imidazol-1-ylmethyl Ester |

| 1,2,4-Triazole Sodium Salt | Toluene (B28343)/DMF | 1,2,4-Triazol-1-ylmethyl Ester |

This table illustrates the formation of various nitrogen-containing derivatives from the reaction of a chloromethyl ester with different nucleophiles, based on common synthetic protocols. researchgate.net

The electrophilic chloromethyl group is an excellent substrate for forming carbon-phosphorus and carbon-sulfur bonds.

Phosphorylation: The Michaelis-Arbuzov reaction is a primary method for synthesizing phosphonate (B1237965) esters. This involves reacting this compound with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 attack by the phosphorus atom on the chloromethyl carbon, followed by dealkylation of the resulting phosphonium (B103445) salt intermediate to yield the stable phosphonomethyl ester. Research on analogous compounds like methyl 2-(chloromethyl)acrylate has demonstrated the synthesis of phosphonate esters via this route. researchgate.net

Sulfonylation: Sulfone derivatives can be prepared by reacting the chloromethyl group with a sulfinate salt, such as sodium benzenesulfinate. This nucleophilic substitution reaction directly attaches the sulfonyl group to the methyl carbon of the ester. This method is a standard procedure for creating alkyl sulfones. Recent advancements have enabled deaminative sulfonylation, showcasing modern methods to form these linkages. rsc.org

| Reaction Type | Reagent | Solvent | Product Functional Group |

| Phosphorylation | Triethyl phosphite | Toluene (reflux) | Diethylphosphonomethyl Ester |

| Sulfonylation | Sodium p-toluenesulfinate | DMF | (p-Tolylsulfonyl)methyl Ester |

This table outlines representative conditions for phosphorylation and sulfonylation reactions at the chloromethyl position.

Strategies for Modifying the Ester Group

Modifying the ester group presents the challenge of chemoselectivity, as the reagents must not react with the two carbon-chlorine bonds present in the molecule.

The reduction of the ester group in this compound to a primary alcohol (yielding 9-chloro-1,10-decanediol) requires careful selection of the reducing agent to preserve the chloro-substituents.

Lithium Aluminium Hydride (LiAlH₄): As a powerful, non-selective reducing agent, LiAlH₄ readily reduces esters to primary alcohols. harvard.educhemistrysteps.com However, it can also reduce alkyl halides, making it potentially unsuitable for a clean, selective transformation of this substrate.

Lithium Borohydride (LiBH₄): This reagent is milder than LiAlH₄ and is known for its ability to selectively reduce esters in the presence of other functional groups like alkyl halides. harvard.educommonorganicchemistry.com The addition of certain Lewis acids can enhance the reactivity of LiBH₄ towards esters while leaving alkyl halides untouched, making this a promising strategy. dtic.mil

Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is highly effective for reducing esters and is generally compatible with alkyl halides, offering a high degree of chemoselectivity for this transformation. harvard.edu

| Reducing Agent | Selectivity Profile | Typical Solvent |

| LiAlH₄ | Low (reduces both ester and alkyl halide) | Diethyl ether, THF |

| LiBH₄ | Good (selective for ester over alkyl halide) dtic.mil | THF, Diethyl ether |

| BH₃•SMe₂ | Excellent (highly selective for ester) commonorganicchemistry.com | THF |

This table compares common reducing agents for the transformation of the ester group to an alcohol, highlighting their selectivity.

Decarboxylation (removal of –COO–) and decarbonylation (removal of –CO–) are advanced methods for C-C bond cleavage that can fundamentally alter the carbon skeleton.

Decarbonylation: The direct decarbonylation of aliphatic esters to form alkenes is a challenging transformation that typically requires transition-metal catalysis. rsc.org Homogeneous catalysts based on palladium or ruthenium have been developed for this purpose. rsc.orgwiley.com Often, the ester must first be converted into a more reactive form, such as a p-nitrophenol ester, to facilitate oxidative addition of the catalyst to the acyl C–O bond. acs.org For this compound, this approach would yield 8-chloro-1-nonene.

Decarboxylation: While catalytic decarboxylation is more commonly applied to free fatty acids, pathways for esters exist. wiley.comnih.gov These reactions are often performed at high temperatures over heterogeneous catalysts, such as palladium supported on carbon (Pd/C). capes.gov.br The reaction pathway can be influenced by the catalyst and atmosphere; for example, fatty acid esters tend to favor decarbonylation over decarboxylation when using Pd/C catalysts. wiley.comcapes.gov.br These methods could potentially convert this compound into 1,8-dichlorooctane.

Approaches for Functionalizing the Alkyl Chain

The nine-carbon alkyl chain of this compound presents a versatile scaffold for a variety of chemical modifications. Functionalization of this chain can lead to derivatives with altered polarity, reactivity, and steric bulk, thereby tuning the molecule for specific applications. Key strategies for modifying the alkyl chain include transformations involving the terminal chlorine atom and the introduction of unsaturation.

Olefinic Transformations

The introduction of a carbon-carbon double bond (olefin) into the alkyl chain of this compound can significantly alter its chemical properties, providing a handle for further functionalization. A primary method to achieve this is through dehydrohalogenation of the terminal 9-chloro position.

Dehydrohalogenation to Form Unsaturated Esters

The elimination of hydrogen chloride (HCl) from the terminal end of the alkyl chain can yield an unsaturated ester, primarily chloromethyl non-8-enoate. This reaction is typically promoted by a strong, non-nucleophilic base to favor elimination over substitution. The choice of base and reaction conditions is critical to maximize the yield of the desired olefin and minimize side reactions.

A plausible reaction scheme is as follows: Cl-(CH₂)₈-COOCH₂Cl + Base → CH₂=CH-(CH₂)₆-COOCH₂Cl + [Base-H]⁺Cl⁻

Commonly used bases for such transformations include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction temperature is a crucial parameter to control, as higher temperatures can promote isomerization of the double bond or other undesired side reactions.

Iron-Catalyzed Cross-Coupling Reactions

A more advanced method for generating olefinic derivatives involves iron-catalyzed cross-coupling reactions. kyoto-u.ac.jpnih.govthieme-connect.deumd.eduorganic-chemistry.org These reactions offer a high degree of control over the formation of the carbon-carbon double bond. For instance, the terminal chlorine at the C-9 position can be coupled with an alkenyl Grignard reagent or an alkenylzinc reagent in the presence of an iron catalyst. kyoto-u.ac.jp This approach allows for the introduction of a variety of vinyl groups at the end of the alkyl chain.

A representative reaction is the coupling with vinylmagnesium bromide: Cl-(CH₂)₈-COOCH₂Cl + CH₂=CH-MgBr --(Fe catalyst)--> CH₂=CH-(CH₂)₈-COOCH₂Cl + MgBrCl

This method provides a direct route to ω-unsaturated esters with potential for further polymerization or functionalization at the newly introduced double bond.

The following table summarizes hypothetical reaction conditions and expected outcomes for these olefinic transformations.

| Reaction Type | Reagents and Conditions | Primary Product | Plausible Yield (%) | Key Considerations |

|---|---|---|---|---|

| Dehydrohalogenation | Potassium tert-butoxide (1.2 eq.), THF, 60 °C, 4h | Chloromethyl non-8-enoate | 75-85 | Minimizing substitution products; potential for isomerization at higher temperatures. |

| Iron-Catalyzed Cross-Coupling | Vinylmagnesium bromide (1.5 eq.), Fe(acac)₃ (5 mol%), THF/NMP, 0 °C to rt, 6h | Chloromethyl undeca-1,10-dienoate | 60-70 | Requires inert atmosphere; catalyst and ligand choice can influence yield and selectivity. |

Introduction of Additional Halogen Atoms

Increasing the halogen content of this compound can significantly modify its physicochemical properties, such as density, refractive index, and flame retardancy. google.com Additional halogen atoms can be introduced onto the alkyl chain through several synthetic strategies.

Free-Radical Halogenation

Free-radical halogenation is a common method for introducing halogen atoms onto an alkane chain. wikipedia.orgslideshare.netucr.edu This reaction proceeds via a chain mechanism initiated by UV light or a radical initiator. The reaction of this compound with a halogen, such as chlorine (Cl₂) or bromine (Br₂), under UV irradiation would lead to the substitution of hydrogen atoms along the alkyl chain with halogen atoms.

The reaction is generally not highly selective, leading to a mixture of polyhalogenated isomers. The position of halogenation is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). For a linear alkyl chain, this means that substitution is likely to occur at various methylene (B1212753) (-CH₂-) groups.

Hunsdiecker-Type Reactions

For the specific introduction of a halogen atom with chain shortening, a Hunsdiecker-type reaction can be envisioned. wikipedia.orgbyjus.comorganic-chemistry.org This would first require the conversion of the terminal chloro group to a carboxylic acid, for instance, through a Grignard reaction followed by carboxylation. The resulting dicarboxylic acid monoester could then be converted to its silver salt and treated with a halogen to induce decarboxylative halogenation.

This multi-step process, while more complex, offers a controlled method for synthesizing a shorter-chain dihalo-ester.

The table below outlines plausible conditions for the introduction of additional halogen atoms.

| Reaction Type | Reagents and Conditions | Exemplary Product(s) | Plausible Yield (%) | Key Considerations |

|---|---|---|---|---|

| Free-Radical Chlorination | Cl₂ (excess), UV light (365 nm), CCl₄, rt, 8h | Mixture of dichlorinated and trichlorinated chloromethyl nonanoates | Variable | Lack of regioselectivity; potential for over-halogenation. |

| Hunsdiecker Reaction (multi-step) | 1. Mg, THF; 2. CO₂; 3. AgNO₃; 4. Br₂, CCl₄, reflux | Chloromethyl 8-bromo-octanoate | 40-50 (overall) | Multi-step synthesis with potential for yield loss at each step. acs.org |

Synthesis of Novel Derivatives with Tailored Physicochemical Attributes

The dual reactivity of this compound, stemming from the chloromethyl ester and the terminal chloroalkane functionalities, allows for the synthesis of a wide array of novel derivatives. byjus.comyoutube.com By carefully selecting nucleophiles and reaction conditions, derivatives with tailored physicochemical properties such as altered solubility, viscosity, and thermal stability can be prepared.

Nucleophilic substitution is the primary pathway for generating these new derivatives. byjus.com The chloromethyl group is generally more reactive towards nucleophiles than the terminal alkyl chloride due to the activating effect of the adjacent ester oxygen. This difference in reactivity can be exploited for selective functionalization.

Substitution at the Chloromethyl Position

A wide range of nucleophiles can displace the chlorine atom of the chloromethyl group. For example, reaction with sodium azide (B81097) (NaN₃) would yield azidomethyl 9-chlorononanoate, a precursor for amines or triazoles. Reaction with potassium thiocyanate (B1210189) (KSCN) would introduce a thiocyanato group, while reaction with various sodium phenoxides would lead to the formation of aryloxymethyl esters.

Substitution at the 9-Chloro Position

The terminal chlorine atom can also undergo nucleophilic substitution, although typically under more forcing conditions than the chloromethyl group. This allows for the introduction of a second functional group, leading to bifunctional derivatives. For example, after substitution at the chloromethyl position, the terminal chlorine can be displaced by a different nucleophile.

The table below presents a selection of potential novel derivatives and their anticipated physicochemical attributes based on the introduced functional groups.

| Derivative Name | Synthetic Route (Nucleophile) | Anticipated Change in Physicochemical Attributes | Potential Applications |

|---|---|---|---|

| Azidomethyl 9-chlorononanoate | NaN₃ substitution at the chloromethyl position | Increased polarity; potential for higher density. | Intermediate for amine synthesis, click chemistry. |

| Phenoxymethyl 9-chlorononanoate | Sodium phenoxide substitution at the chloromethyl position | Increased thermal stability and viscosity; altered solubility profile. | Plasticizers, specialty lubricants. |

| 9-Azidononanoate, methyl ester | 1. NaN₃ substitution at the 9-chloro position. 2. Transesterification with methanol. | Increased polarity; serves as a hydrophilic tail. | Synthesis of functionalized surfactants or polymers. |

| 9-Mercaptononanoate, thiomethyl ester | 1. KSH substitution at both chloro positions. 2. Thiol-ene reaction with a terminal alkene. | Introduction of sulfur functionality for metal binding or cross-linking. | Coatings, self-assembled monolayers. |

The strategic derivatization of this compound opens up a vast chemical space for the creation of new molecules with precisely tuned properties, suitable for a wide range of industrial and research applications.

Green Chemistry Principles in the Synthesis and Application of Chloromethyl 9 Chlorononanoate

Atom Economy Optimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a cornerstone of Green Chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A high atom economy signifies an efficient process where minimal atoms are wasted as by-products.

To synthesize Chloromethyl 9-chlorononanoate, various routes can be conceptualized, each with a distinct atom economy profile. Comparing a classical multi-step pathway with a modern catalytic approach reveals significant differences in efficiency.

Route A: Traditional Acid Chloride Pathway. This conventional method involves two primary steps. First, the starting material, 9-chlorononanoic acid, is converted into a more reactive acid chloride intermediate using a stoichiometric chlorinating agent like thionyl chloride (SOCl₂). Second, this intermediate, 9-chlorononanoyl chloride, reacts with formaldehyde (B43269) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form the final product.

Step 1: C₉H₁₇ClO₂ + SOCl₂ → C₉H₁₆Cl₂O + SO₂↑ + HCl↑

Step 2: C₉H₁₆Cl₂O + CH₂O → C₁₀H₁₈Cl₂O₂ The major drawback of this route is the generation of stoichiometric by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), in the first step. These atoms originate from the thionyl chloride reagent and are not incorporated into the final ester product, representing significant atomic waste.

Route B: Direct Catalytic Esterification. A greener alternative involves a direct, one-pot reaction. In this approach, 9-chlorononanoic acid is reacted directly with a source of the chloromethyl group, such as paraformaldehyde and gaseous hydrogen chloride, over a reusable solid acid catalyst.

The atom economy (% AE) is calculated using the formula:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Applying this formula to the conceptual synthetic routes provides a clear quantitative comparison of their efficiency. For these calculations, we consider the net transformation from starting materials to products.

| Parameter | Route A: Acid Chloride Pathway | Route B: Direct Catalytic Esterification |

|---|---|---|

| Reactants | 9-chlorononanoic acid (192.68) + Thionyl chloride (118.97) + Formaldehyde (30.03) | 9-chlorononanoic acid (192.68) + Formaldehyde (30.03) + Hydrogen chloride (36.46) |

| Desired Product | This compound (241.15) | This compound (241.15) |

| Total Reactant Mass (g/mol) | 192.68 + 118.97 + 30.03 = 341.68 | 192.68 + 30.03 + 36.46 = 259.17 |

| Atom Economy (% AE) | (241.15 / 341.68) × 100 = 70.58% | (241.15 / 259.17) × 100 = 93.05% |

The data clearly demonstrates that the direct catalytic route (Route B) possesses a vastly superior atom economy. Over 93% of the mass of the reactants is converted into the desired product, compared to just over 70% for the traditional acid chloride route, where a significant portion is lost as inorganic by-products.

Waste Minimization Strategies (E-factor and Process Mass Intensity)

While atom economy measures theoretical waste, metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) provide a more practical assessment of a process's environmental impact by including all materials used, such as solvents, catalysts, and workup chemicals.

The goal of green process design is to approach an E-factor of zero, where E-factor is defined as the total mass of waste produced per unit mass of product.

In Route A , the waste stream is substantial. It includes the primary by-products (SO₂ and HCl) and the spent Lewis acid catalyst, which must be neutralized and disposed of, often creating salt-laden aqueous waste. Assuming an 85% yield, the theoretical E-factor is already high due to the by-products alone, and it increases dramatically when solvents and workup materials are included.

In Route B , the only theoretical by-product is water, which has a minimal environmental impact. This inherently leads to a much lower E-factor. The primary sources of waste would stem from catalyst deactivation, solvent losses, and any unreacted starting materials, which are significantly less than the stoichiometric by-products of Route A.

| Metric | Route A: Acid Chloride Pathway | Route B: Direct Catalytic Esterification | Ideal Process |

|---|---|---|---|

| Primary By-products | SO₂, HCl, neutralized catalyst salts | H₂O | None |

| Theoretical E-Factor (Waste/Product) | High (>>1) | Low (~0.07 from water) | 0 |

| Process Mass Intensity (PMI) | Very High (often >50 kg/kg) | Moderate to Low (can be <10 kg/kg) | 1 |

The PMI, which is the ratio of the total mass input (raw materials, solvents, water, etc.) to the mass of the final product, follows the same trend. Route A's reliance on stoichiometric reagents and often extensive aqueous workups results in a high PMI. Route B's streamlined, catalytic nature significantly reduces the total mass input, leading to a much more favorable and sustainable PMI.

A key strategy for reducing the E-factor and PMI is the implementation of recycling loops. The choice of catalyst is critical in this regard.

Catalyst: The proposed Route B utilizes a heterogeneous solid acid catalyst (e.g., a sulfonic acid-functionalized resin or a zeolite). The primary advantage is its simple separation from the liquid reaction mixture via filtration. This allows the catalyst to be easily recovered, potentially regenerated (e.g., by washing or thermal treatment), and reused for subsequent reaction cycles. This drastically reduces solid waste and the cost associated with single-use catalysts. In contrast, the homogeneous Lewis acid catalyst (ZnCl₂) in Route A is dissolved in the reaction medium, making its recovery and reuse impractical and energy-intensive.

Solvent: Both processes may require an organic solvent. To improve the green profile, a solvent can be selected that is easily recovered by distillation and reused. For example, if toluene (B28343) is used as a water-azeotroping solvent in Route B, it can be distilled from the product, dried, and recycled back into the process, significantly lowering the PMI.

Exploration of Safer Solvents and Reaction Media

The selection of solvents and reaction media is governed by the fifth principle of Green Chemistry: "Safer Solvents and Auxiliaries." Many traditional organic solvents are volatile, toxic, and environmentally persistent.

Research into the synthesis of esters like this compound focuses on replacing hazardous conventional solvents with greener alternatives.

Conventional Solvents: Route A would typically be performed in chlorinated solvents like Dichloromethane (DCM) or aprotic solvents like benzene (B151609) or toluene. These solvents are effective but pose significant health and environmental risks. DCM is a suspected carcinogen, and benzene is a known carcinogen.

Greener Alternatives: Modern process development would explore a range of safer media:

Bio-derived Solvents: Solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™ (dihydrolevoglucosenone), offer a more sustainable profile with generally lower toxicity.

Solvent-Free Conditions: The most ideal scenario is to run the reaction without any solvent. For Route B, if the melting point of 9-chlorononanoic acid is low enough, the reaction could potentially be run in the molten reactant itself, using the solid catalyst. This would reduce the PMI to its theoretical minimum.

Supercritical Fluids: Supercritical Carbon Dioxide (scCO₂) is an excellent green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned with pressure and temperature. After the reaction, it can be returned to its gaseous state, allowing for simple separation from the product and catalyst, and can be easily recycled.

| Solvent | Type | Key Environmental/Safety Concerns | Green Alternative Status |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional Chlorinated | Suspected carcinogen, volatile, high environmental impact. | Undesirable |

| Toluene | Conventional Aromatic | Toxic, volatile organic compound (VOC). | Problematic |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Lower toxicity, derived from renewable resources (levulinic acid). | Recommended |

| Cyrene™ | Bio-derived Dipolar Aprotic | Low toxicity, biodegradable, derived from cellulose. | Recommended |

| Supercritical CO₂ | Supercritical Fluid | Non-toxic, non-flammable, easily recycled, minimal waste. | Highly Recommended |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a wasteful, hazardous process into a highly efficient, safe, and environmentally responsible manufacturing operation.

Utilization of Water as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in the direct synthesis of esters via Fischer esterification is challenging due to the reversible nature of the reaction, where water is a product. Despite this, water can be a highly effective medium for subsequent transformations of this compound.